molecular formula C16H13N5O B2921598 2-Indolo[3,2-b]quinoxalin-6-ylacetohydrazide CAS No. 116989-58-3

2-Indolo[3,2-b]quinoxalin-6-ylacetohydrazide

Cat. No.: B2921598
CAS No.: 116989-58-3
M. Wt: 291.314
InChI Key: KPAMTPSYLLWTOP-UHFFFAOYSA-N
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Description

2-Indolo[3,2-b]quinoxalin-6-ylacetohydrazide is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an indole ring fused with a quinoxaline moiety, which is further attached to an acetohydrazide group.

Mechanism of Action

Target of Action

The primary target of 2-{6H-indolo[2,3-b]quinoxalin-6-yl}acetohydrazide is DNA . This compound is an analogue of a natural cytotoxic agent ellipticine, which is capable of non-covalent binding to a DNA molecule .

Mode of Action

The compound interacts with its target, DNA, predominantly through intercalation . This interaction disrupts the processes that are vital for DNA replication , leading to a decrease or complete disappearance of the cytotoxic effect in relation to all types of cancer, except for Burkitt lymphoma, which is viral .

Biochemical Pathways

The affected biochemical pathway involves the DNA replication process . The intercalation of the compound into the DNA helix disrupts this process, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

The synthesis of this compound involves the reaction of various 6h-indolo[2,3-b]quinoxalines with 4-substituted 2-bromophenylethan-1-ones in a dmso–k2co3 system .

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation . This is achieved by disrupting the DNA replication process through the intercalation of the compound into the DNA helix .

Action Environment

The action of 2-{6H-indolo[2,3-b]quinoxalin-6-yl}acetohydrazide can be influenced by environmental factors. For instance, the presence of electron-withdrawing substituents at position 4 of phenacyl bromide increases the rate of the competing Kornblum oxidation reaction . To reduce the competing reaction rate, alkylation of 6H-indolo[2,3-b]quinoxaline with phenacyl bromides containing electron-withdrawing substituents was carried out at 40°C in the presence of equivalent amounts of potassium carbonate .

Future Directions

Given the biological activity of 6H-indolo[2,3-b]quinoxaline derivatives, there is a need to prepare more new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . This could be a promising direction for future research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Indolo[3,2-b]quinoxalin-6-ylacetohydrazide typically involves the reaction of indole derivatives with quinoxaline precursors under specific conditions. One common method includes the use of palladium-catalyzed C–N coupling and C–H activation reactions . Another approach involves the annulation reaction of indoles with 2-vinylanilines in the presence of iodine . These reactions are often carried out in solvents like dimethyl sulfoxide (DMSO) and require the presence of bases such as potassium carbonate (K2CO3) .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Indolo[3,2-b]quinoxalin-6-ylacetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield indole derivatives with modified functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the indole or quinoxaline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like acetonitrile or ethanol .

Major Products

The major products formed from these reactions include various substituted indoloquinoxalines, which can exhibit different biological activities and properties. For example, the reaction with bromophenylethan-1-ones in a DMSO–K2CO3 system yields 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones .

Comparison with Similar Compounds

2-Indolo[3,2-b]quinoxalin-6-ylacetohydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of the acetohydrazide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-indolo[3,2-b]quinoxalin-6-ylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O/c17-20-14(22)9-21-13-8-4-1-5-10(13)15-16(21)19-12-7-3-2-6-11(12)18-15/h1-8H,9,17H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAMTPSYLLWTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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